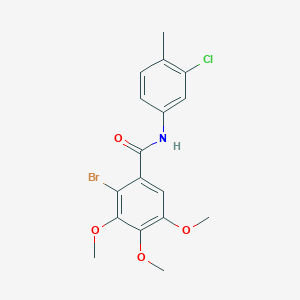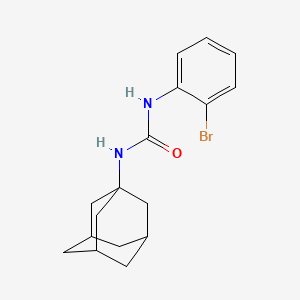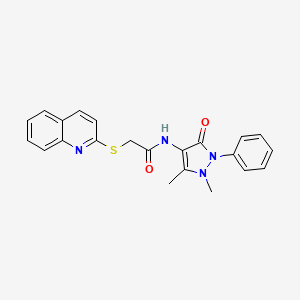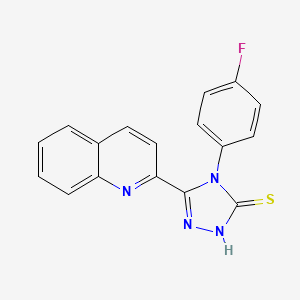![molecular formula C17H22N4O4S B14944491 methyl 4,5-dimethyl-2-{[{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14944491.png)
methyl 4,5-dimethyl-2-{[{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4,5-DIMETHYL-2-[(2-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, an imidazole moiety, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-[(2-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE involves multiple steps, including the formation of the imidazole ring and the thiophene ring. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4,5-DIMETHYL-2-[(2-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of METHYL 4,5-DIMETHYL-2-[(2-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can act as a ligand, binding to metal ions or active sites in proteins, while the thiophene ring can participate in π-π interactions or hydrogen bonding . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: A proton pump inhibitor with a benzimidazole structure.
Metronidazole: An antimicrobial agent with a nitroimidazole moiety.
Uniqueness
METHYL 4,5-DIMETHYL-2-[(2-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring and an imidazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions .
Propriétés
Formule moléculaire |
C17H22N4O4S |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
methyl 4,5-dimethyl-2-[[2-[3-(2-methylimidazol-1-yl)propylamino]-2-oxoacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H22N4O4S/c1-10-11(2)26-16(13(10)17(24)25-4)20-15(23)14(22)19-6-5-8-21-9-7-18-12(21)3/h7,9H,5-6,8H2,1-4H3,(H,19,22)(H,20,23) |
Clé InChI |
KBKOVQSIVHMZBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCCCN2C=CN=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944428.png)

![2,4-diamino-5-(2,3-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B14944447.png)
![3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B14944452.png)

![5-Butyl-2-(2,4-dichlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14944472.png)


![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14944489.png)
![1'-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14944498.png)
![4-[2-(2,6-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B14944502.png)

![6-[(2-methyl-1,3-benzodioxol-2-yl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14944509.png)
